P1-t-Oct Phosphazene Base: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
P1-t-Oct Phosphazene Base: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth exploration of the P1-t-Oct phosphazene base, a powerful and versatile tool in modern chemistry. Intended for researchers, scientists, and professionals in drug development, this document will delve into the fundamental properties, applications, and practical considerations of this unique superbase. We will move beyond a simple recitation of facts to provide a causal understanding of its utility, grounded in established scientific principles and supported by authoritative references.
Core Identity and Physicochemical Properties of P1-t-Oct Phosphazene Base
P1-t-Oct phosphazene base, systematically named tert-Octylimino-tris(dimethylamino)phosphorane, is a monomeric (P1) phosphazene base. These bases are a class of extremely strong, non-ionic, and non-charged nitrogen bases.[1] The defining structural feature is a phosphorus-nitrogen double bond at the core of a highly basic iminophosphorane moiety.
The sterically demanding tert-octyl group and the three dimethylamino substituents create a unique chemical environment that dictates its reactivity and physical characteristics. This steric hindrance is a key design element, controlling its accessibility and contributing to its non-nucleophilic character in many applications.
Table 1: Key Physicochemical Data for P1-t-Oct Phosphazene Base
| Property | Value | Source(s) |
| CAS Number | 161118-69-0 | |
| Molecular Weight | 290.43 g/mol | |
| Empirical Formula | C₁₄H₃₅N₄P | |
| Synonym | tert-Octylimino-tris(dimethylamino)phosphorane | [2] |
| Physical Form | Liquid | |
| Boiling Point | 68 °C at 0.05 mmHg | [3] |
| Refractive Index | n20/D 1.474 |
The Principle of Basicity and Mechanistic Action
Phosphazene bases represent a significant leap in basicity compared to traditional amine bases like DBU or DBN. The exceptional basicity arises from the stabilization of the protonated form. Upon protonation at the imino nitrogen, the positive charge is effectively delocalized through resonance across the P-N backbone and the ancillary nitrogen atoms.
The choice of a phosphazene base, and specifically a P1-t-Oct variant, is often driven by the need for a strong, yet non-nucleophilic, base that is soluble in a range of organic solvents. This allows for deprotonation of very weakly acidic protons without the complications of nucleophilic attack on electrophilic centers in the substrate, a common side reaction with ionic bases like alkoxides or organolithium reagents.
Figure 1: Logical relationship between the deprotonation mechanism of P1-t-Oct phosphazene base and its resulting advantages in chemical synthesis.
Applications in Research and Development
The unique combination of high basicity, low nucleophilicity, and good solubility makes P1-t-Oct a powerful reagent in a variety of synthetic transformations.[4]
Organic Synthesis
In organic synthesis, P1-t-Oct serves as a highly effective base for a range of reactions.[4] Its ability to generate "naked" anions in situ under mild conditions can lead to cleaner reactions, enhanced reaction rates, and higher yields. This is particularly valuable in the synthesis of complex molecules, such as active pharmaceutical ingredients (APIs), where minimizing side products is critical.[4]
Example Applications:
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Alkylation and Acylation Reactions: Efficient deprotonation of carbon and heteroatom acids to facilitate subsequent reactions.
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Elimination Reactions: Promoting E2 eliminations where a strong, non-nucleophilic base is required.
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Rearrangements: Catalyzing base-mediated molecular rearrangements.
Polymer Chemistry
P1-t-Oct and related phosphazene bases are used as catalysts or initiators in polymerization reactions, particularly in the ring-opening polymerization (ROP) of cyclic esters like lactide and caprolactone.[5] The mechanism often involves the activation of an alcohol initiator through hydrogen bonding, which then attacks the monomer.[5] This organocatalytic approach allows for the synthesis of polyesters with predictable molecular weights and narrow polydispersities, which is crucial for developing advanced polymers with specific properties like thermal stability and mechanical strength.[4][5]
Experimental Protocol: Ring-Opening Polymerization of ε-Caprolactone
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Preparation: All glassware is rigorously dried in an oven at 120 °C overnight and cooled under a stream of dry nitrogen. The monomer (ε-caprolactone) and initiator (e.g., benzyl alcohol) are dried over calcium hydride and distilled under reduced pressure. The P1-t-Oct phosphazene base is used as received and handled under an inert atmosphere.
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Reaction Setup: In a nitrogen-filled glovebox, a dried Schlenk flask is charged with the desired amount of ε-caprolactone and benzyl alcohol.
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Initiation: The P1-t-Oct catalyst is added via syringe. The molar ratio of monomer to initiator to catalyst is carefully controlled to target a specific polymer molecular weight.
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Polymerization: The flask is sealed and placed in a thermostated oil bath at the desired reaction temperature (e.g., room temperature or slightly elevated). The reaction is stirred for a predetermined time.
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Termination and Purification: The reaction is quenched by the addition of a weak acid (e.g., benzoic acid). The resulting polymer is dissolved in a suitable solvent (e.g., dichloromethane) and precipitated into a non-solvent (e.g., cold methanol).
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Characterization: The purified polymer is dried under vacuum until a constant weight is achieved. The molecular weight and polydispersity are determined by gel permeation chromatography (GPC), and the structure is confirmed by ¹H NMR spectroscopy.
Figure 2: A typical experimental workflow for the P1-t-Oct catalyzed ring-opening polymerization of a cyclic ester.
Pharmaceutical Development
In the context of drug development, P1-t-Oct's utility extends beyond the synthesis of APIs.[4] Its properties can be leveraged in formulation science, for example, in optimizing the solubility and bioavailability of drug candidates.[4] Furthermore, its role as a stable and powerful base makes it suitable for processes that must be robust and reproducible, a key requirement in pharmaceutical manufacturing.
Safety and Handling
P1-t-Oct phosphazene base is a corrosive material and must be handled with appropriate personal protective equipment (PPE), including faceshields, gloves, and goggles. It is classified as Skin Corrosion Category 1B, causing severe skin burns and eye damage. The compound is also hygroscopic and should be handled and stored under an inert atmosphere to prevent degradation and reaction with moisture.
Conclusion
The P1-t-Oct phosphazene base is more than just a strong base; it is a precision tool for the modern chemist. Its unique combination of extreme basicity, steric hindrance, and solubility in organic media provides solutions to long-standing challenges in organic synthesis and polymer chemistry. For professionals in drug development, its efficiency and the clean reaction profiles it promotes are of significant value, from early-stage API synthesis to potential applications in formulation. A thorough understanding of its properties and mechanism of action, as outlined in this guide, is the first step toward harnessing its full potential in the laboratory and beyond.
References
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Phosphazene base P1-t-Oct = 97.0 161118-69-0 - Sigma-Aldrich.
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Phosphazene base P1-t-Oct = 97.0 161118-69-0 - Sigma-Aldrich.
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Phosphazene base P1-t-Oct = 97.0 161118-69-0 - Sigma-Aldrich.
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Phosphazene base - Sigma-Aldrich.
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Phosphazene base P1-t-Oct = 97.0 161118-69-0 - Sigma-Aldrich (JP).
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Phosphazene base P1-t-Oct = 97.0 161118-69-0 - Sigma-Aldrich (DE).
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Phosphazene base P1-t-Oct - Chem-Impex.
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Phosphazene base P1-t-Oct = 97.0 161118-69-0 - Sigma-Aldrich.
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Phosphazene base P1-t-Oct >=97.0%; CAS No.: 161118-69-0 - Sigma-Aldrich.
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Phosphazene base P1-t-Bu-tris(tetramethylene) = 97.0 NT 161118-67-8 - Sigma-Aldrich.
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Phosphazene Bases - Sigma-Aldrich.
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Phosphazene base P1-t-Oct, >=97.0% - Lab Supplies.
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Phosphazene base P1-t-Bu = 97.0 GC 81675-81-2 - Sigma-Aldrich.
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Phosphazene base P1-t-Bu - Santa Cruz Biotechnology.
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Phosphazene base P1-t-Bu = 97.0 GC 81675-81-2 - Sigma-Aldrich.
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Phosphazene Bases: A New Category of Organocatalysts for the Living Ring-Opening Polymerization of Cyclic Esters | Request PDF - ResearchGate.
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Phosphazene base P1-t-Oct | CAS 161118-69-0 | SCBT.
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(PDF) Phosphazene superbase P4-t-Bu: a versatile and efficient catalyst in morden organic synthesis - ResearchGate.
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P4-t-Bu - Wikipedia.
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Phosphazene base P1-t-Bu-tris(tetramethylene) = 97.0 NT 161118-67-8 - Sigma-Aldrich.
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Phosphazene base P4-t-Bu 0.8M hexane 111324-04-0 - Sigma-Aldrich.
